4,6-Dichloro-1H-indazole
Overview
Description
4,6-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-1H-indazole consists of a pyrazole ring fused to a benzene ring, with two chlorine atoms attached at the 4th and 6th positions . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For instance, they can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
4,6-Dichloro-1H-indazole has a molecular weight of 187.026 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.
Scientific Research Applications
TRPA1 Antagonists in Pain Management :
- Rooney et al. (2014) discovered that 5-(2-chlorophenyl)indazole, closely related to 4,6-Dichloro-1H-indazole, can act as an antagonist of the transient receptor potential A1 (TRPA1) ion channel. This compound shows potential in managing inflammatory pain (Rooney et al., 2014).
Biological and Pharmaceutical Applications :
- Gaikwad et al. (2015) highlighted the importance of indazole derivatives in biological and pharmaceutical applications, with activities such as antibacterial, antidepressant, and anti-inflammatory properties. Fused aromatic 1H and 2H-indazoles also show anti-hypertensive and anti-cancer properties (Gaikwad et al., 2015).
Cancer Therapeutics :
- Hoang et al. (2022) designed and synthesized 6-substituted amino-1H-indazole derivatives, showing significant antiproliferative activity in various human cancer cell lines. One compound in particular demonstrated potent anticancer activity (Hoang et al., 2022).
- Mal et al. (2022) discussed indazole derivatives in cancer treatment, noting several FDA-approved drugs like Axitinib and Niraparib that contain indazole structures (Mal et al., 2022).
Antimicrobial and Anti-inflammatory Activity :
- Samadhiya et al. (2012) synthesized indazole derivatives showing antibacterial, antifungal, antitubercular, and anti-inflammatory activity (Samadhiya et al., 2012).
Antibacterial and Antifungal Agent :
- Panda et al. (2022) investigated the impact of the indazole scaffold as an antibacterial and antifungal agent. Indazole derivatives have demonstrated efficacy against various bacterial and fungal strains (Panda et al., 2022).
Future Directions
properties
IUPAC Name |
4,6-dichloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTXUMXAFXKIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646195 | |
Record name | 4,6-Dichloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-1H-indazole | |
CAS RN |
885519-58-4 | |
Record name | 4,6-Dichloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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